4‑Bromo vs. 5‑Bromo Thiophene Regiochemistry: Impact on Cross‑Coupling Reactivity and Electronic Profile
The bromine substitution position on the thiophene ring distinguishes the target compound (4‑bromo) from the more common 5‑bromo isomer (e.g., N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine, CAS 1249187-11-8). In polybrominated thiophene systems, the α‑position (2‑/5‑) demonstrates preferential oxidative addition with palladium(0) catalysts, with reported regioselective coupling yields at the 5‑position reaching up to 63%, whereas the β‑position (3‑/4‑) requires distinct catalytic conditions or protective group strategies . The 4‑bromo substituent exerts a distinct electronic effect on the thiophene ring, altering the electron density available for π‑stacking interactions with aromatic protein residues compared to the 5‑bromo congener .
| Evidence Dimension | Regioselective cross‑coupling yield (Pd‑catalyzed Suzuki on polybrominated thiophenes) |
|---|---|
| Target Compound Data | 4‑Bromo position: requires steric protection or specific directing groups for selective coupling; quantitative isolated yield data for the exact target compound are not available in the public domain. |
| Comparator Or Baseline | 5‑Bromo position (2,3,5‑tribromothiophene): selective aryl‑aryl coupling at the 5‑position with yields up to 63% using standard Pd catalysts. |
| Quantified Difference | The α/β reactivity differential necessitates tailored synthetic protocols; direct quantitative comparison is limited to class‑level inference from polybrominated thiophene studies. |
| Conditions | Pd(OAc)₂, phosphine ligands, arylboronic acids, 80–110°C; as reported in regioselective cross‑coupling studies of polybrominated thiophenes. |
Why This Matters
Procurement of the correct bromo‑regioisomer is critical because the 4‑bromo substitution pattern offers a different vector for biaryl coupling and distinct electronic properties, enabling access to chemical space inaccessible with the 5‑bromo analog, which is essential for SAR exploration in drug discovery programs.
